REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][SH:3].C(N(CC)CC)C.F[C:15]1[C:22]([F:23])=[CH:21][CH:20]=[C:19]([O:24][CH3:25])[C:16]=1[CH:17]=O>CN(C)C=O>[F:23][C:22]1[C:15]2[S:3][C:2]([C:1]([O:5][CH3:6])=[O:4])=[CH:17][C:16]=2[C:19]([O:24][CH3:25])=[CH:20][CH:21]=1
|
Name
|
|
Quantity
|
28.8 mL
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
|
Name
|
|
Quantity
|
86.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
55.1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C(=CC=C1F)OC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
Stirred at 100° C. for 15 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at 130° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Allowed to cool
|
Type
|
ADDITION
|
Details
|
then poured onto ice-water (2 L)
|
Type
|
FILTRATION
|
Details
|
The resulting yellow solid was filtered
|
Type
|
WASH
|
Details
|
washing with water (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried under vacuum over phosphorus pentoxide at room temperature overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=2C=C(SC21)C(=O)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.2 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |